Product packaging for Fenobucarb(Cat. No.:CAS No. 3766-81-2)

Fenobucarb

Cat. No.: B033119
CAS No.: 3766-81-2
M. Wt: 207.27 g/mol
InChI Key: DIRFUJHNVNOBMY-UHFFFAOYSA-N
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Description

Fenobucarb (IUPAC name: 2-sec-butylphenyl methylcarbamate), also known as BPMC, is a carbamate insecticide of significant interest in agricultural and environmental research. Its primary mechanism of action involves the potent and reversible inhibition of acetylcholinesterase (AChE) in the nervous systems of target organisms. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation, continuous neurotransmission, and ultimately, paralysis and death in insects. This specific action makes this compound a valuable tool for scientists studying cholinergic signaling, enzyme kinetics, and the molecular basis of neurotoxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B033119 Fenobucarb CAS No. 3766-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-butan-2-ylphenyl) N-methylcarbamate
Source PubChem
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InChI

InChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRFUJHNVNOBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
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DSSTOX Substance ID

DTXSID4058077
Record name Fenobucarb
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3766-81-2
Record name Fenobucarb
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Record name Fenobucarb [BSI:ISO]
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Record name Phenol, 2-(1-methylpropyl)-, 1-(N-methylcarbamate)
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Record name Fenobucarb
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Record name 2-sec-butylphenyl methylcarbamate
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Record name FENOBUCARB
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Mechanistic Research of Fenobucarb

Acetylcholinesterase Inhibition as Primary Mode of Action

Fenobucarb functions as a potent inhibitor of acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the nervous system in various organisms, including insects. nih.govontosight.ait3db.ca Acetylcholinesterase is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate (B1210297) in the synaptic cleft. nih.govt3db.cawikipedia.org This breakdown is essential for terminating nerve impulse transmission, allowing muscles and organs to relax after stimulation. nih.govt3db.ca

When this compound inhibits AChE, it prevents the enzyme from breaking down acetylcholine. ontosight.ait3db.ca This leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of postsynaptic receptors. ontosight.ait3db.catoxno.com.au The sustained overstimulation of muscles and nerves ultimately results in paralysis and, in target organisms, death. ontosight.ait3db.ca This mechanism is characteristic of carbamate (B1207046) insecticides. nih.gov

Molecular Basis of Enzyme Interaction

Carbamates, including this compound, inhibit cholinesterases by forming unstable complexes through the carbamoylation of the active sites of these enzymes. nih.govt3db.catoxno.com.au The active center of cholinesterases features two important sites: the anionic site and the esteratic site. wikipedia.org Key amino acid residues within the esteratic site, such as a serine residue, are crucial for the enzyme's hydrolytic activity. wikipedia.org this compound interacts with these active sites, thereby suppressing the enzyme's ability to hydrolyze acetylcholine. nih.govt3db.ca Molecular docking and simulation studies have been employed to explore the interactions between pesticides like this compound and enzymes such as acetylcholinesterase, aiming to illuminate the structural basis of their inhibitory mechanisms. nih.govresearchgate.net

Reversibility of Cholinesterase Inhibition

A distinguishing feature of this compound's interaction with acetylcholinesterase, typical of carbamate inhibitors, is its reversibility. nih.govt3db.catoxno.com.aunih.gov Unlike organophosphate insecticides, which often form permanent or "aged" bonds with cholinesterases, the carbamoylation by this compound creates an unstable complex. nih.govbellingcat.com This allows for the relatively rapid release of the enzyme from the carbamate bond, facilitating the recovery of AChE activity without requiring enzyme synthesis. nih.govmdpi.com Studies on aquatic organisms exposed to this compound have demonstrated that brain AChE activity, though inhibited, can recover, influenced by factors such as the concentration of this compound and the availability of food. mdpi.com

Enantioselective Mechanisms of Bioactivity

This compound is a chiral compound, meaning it exists as enantiomers (stereoisomers that are non-superimposable mirror images of each other). nih.gov These enantiomers can exhibit differential bioactivity, toxicity, and environmental behaviors. nih.govnyxxb.cn Recent research has focused on evaluating the enantioselective properties of this compound, specifically comparing the R- and S-enantiomers. nih.govacs.org

Detailed studies have revealed that the R-enantiomer of this compound (R-FNC) generally possesses higher insecticidal activity against target organisms compared to its S-enantiomer (S-FNC). nih.govacs.org Specifically, R-FNC has been shown to exhibit 1.8 to 2.7 times more bioactivity than S-FNC. nih.govacs.org This enhanced efficacy is consistent with its acetylcholinesterase inhibitory activity, where the order of inhibition for target organisms is R-FNC > rac-FNC (racemic mixture) > S-FNC. nih.govacs.org

Conversely, R-FNC has demonstrated lower toxicity against several non-target organisms. nih.govacs.org For instance, R-FNC was found to be 1.3 to 3.0 times less toxic than S-FNC when tested against organisms such as Chlorella pyrenoidosa, HepG2 cells, and Danio rerio (zebrafish) and their embryos. nih.govacs.org Furthermore, the reduction in catalase activity in zebrafish after exposure to R-FNC was approximately 2.5 times less than after exposure to S-FNC. nih.govacs.org

The enantioselective bioactivity mechanism of this compound enantiomers has been further explored through in silico studies, which utilize computational methods to analyze the binding abilities between enantiomers and the active sites of target molecules. nih.govnyxxb.cnacs.org These findings suggest that developing R-Fenobucarb as a commercial agrochemical could be advantageous, potentially leading to reduced pesticide inputs due to its higher insecticidal activity and lower toxicity to certain non-target species. nih.govacs.org

Enantioselective Bioactivity and Toxicity of this compound Enantiomers

EnantiomerBioactivity (vs. S-FNC) nih.govacs.orgToxicity (vs. S-FNC) nih.govacs.orgAChE Inhibitory Activity (Target Organisms) nih.govacs.org
R-Fenobucarb1.8-2.7 times higher1.3-3.0 times lowerR-FNC > rac-FNC > S-FNC
S-FenobucarbReference (lower)Reference (higher)Lowest

Toxicological Assessments of Fenobucarb

Organ-Specific Toxicological Effects

Hepatic and Other Organ System Responses

Studies have demonstrated that fenobucarb can induce responses in various organ systems. In fish, exposure to this compound has been linked to liver deformation and a reduction in cholinesterase activity in the blood serum ebi.ac.uk. The metabolism of carbamates, including this compound, largely occurs through enzymatic hydrolysis within the liver, with subsequent excretion of degradation products by the kidneys and liver toxno.com.aut3db.ca.

This compound is classified as a neurotoxicant researchgate.net. Acute exposure to cholinesterase inhibitors, such as this compound, can lead to a cholinergic crisis, characterized by severe symptoms including nausea, vomiting, excessive salivation, sweating, bradycardia, hypotension, collapse, and convulsions toxno.com.aut3db.ca. Prolonged or repeated exposures may result in chronic neurological manifestations, which can include impaired memory, difficulties with concentration, severe depression, acute psychosis, irritability, confusion, apathy, emotional lability, speech difficulties, headaches, spatial disorientation, delayed reaction times, sleepwalking, drowsiness, or insomnia scbt.com.

Research on zebrafish embryos has revealed that this compound induces developmental neurotoxicity. This toxicity is associated with reduced larval motility, oxidative stress, inflammation, damage to both central and peripheral motor neurons, demyelination, and axonal degeneration. Furthermore, this compound exposure has been shown to downregulate genes crucial for nervous system function and development, and it suppresses AChE activity in zebrafish researchgate.net.

Ecotoxicological Impacts on Non-Target Organisms

This compound presents significant ecotoxicological concerns, being categorized as very toxic to aquatic organisms with the potential to cause long-term adverse effects in the aquatic environment toxno.com.auscbt.comsigmaaldrich.comrayfull.comipm-coalition.orgt3db.ca. It exhibits high toxicity towards various non-target organisms, including birds, large crickets, bees, silkworms, and earthworms sinoagrochem.com.cn. Environmental risk assessments indicate a moderate alert level for acute ecotoxicity concerning fish, Daphnia, and earthworms herts.ac.uk.

Aquatic Organism Sensitivity and Responses

The sensitivity of aquatic organisms to this compound varies depending on the species and exposure duration. For fish, the acute 96-hour lethal concentration 50% (LC₅₀) for Cyprinus carpio has been reported as > 1.70 mg/L herts.ac.uk, while for Cyprinoid, it is 1.7 a.i.mg/L rayfull.com. Aquatic invertebrates, such as Daphnia magna, demonstrate a higher sensitivity, with an acute 48-hour effective concentration 50% (EC₅₀) of 0.1 mg/L herts.ac.ukrayfull.com. Another study reported an EC₅₀ of 13 µg/L for Daphnia magna dergipark.org.tr.

This compound has shown a tendency for bio-concentration in fish, with increased levels detected in their flesh following dietary exposure ebi.ac.uk. In agricultural settings, particularly rice fields, this compound can negatively impact non-target aquatic organisms like climbing perch (Anabas testudineus). Brain AChE activity in these fish serves as a relevant biomarker for monitoring exposure and sub-lethal impacts nih.gov.

Investigations into the stereoselective toxicity of this compound enantiomers reveal differential effects on aquatic organisms. The R-enantiomer (R-FNC) exhibited 1.3–3.0 times lower toxicity against the green alga Chlorella pyrenoidosa and the zebrafish (Danio rerio) and its embryos, compared to the S-enantiomer (S-FNC) acs.orgnih.govx-mol.com. Furthermore, R-FNC induced a 2.5 times greater reduction in catalase activity in zebrafish compared to S-FNC acs.orgnih.gov.

Chronic exposure studies on mayfly larvae in model streams have demonstrated significant effects. Concentrations of 1 to 2 µg/L of this compound restricted the emergence of Epeorus latifolium individuals, and 90% of the emerged adults displayed morphological abnormalities in the abdomen. These findings suggest that this compound may disrupt the endocrine system of these aquatic insects researchgate.net.

Table 1: Aquatic Organism Sensitivity to this compound

Organism (Species)EndpointValue (a.i.mg/L)Reference
Fish (Cyprinus carpio)Acute 96-hour LC₅₀> 1.70 herts.ac.uk
Fish (Cyprinoid)Acute 96-hour LC₅₀1.7 rayfull.com
Daphnia magnaAcute 48-hour EC₅₀0.1 herts.ac.ukrayfull.com
Daphnia magnaAcute 48-hour EC₅₀0.013 (13 µg/L) dergipark.org.tr

Terrestrial Invertebrate Sensitivity and Responses (e.g., Earthworms)

This compound exhibits moderate toxicity to terrestrial invertebrates, including earthworms herts.ac.uksinoagrochem.com.cnrayfull.com. The acute 14-day LC50 for the earthworm Eisenia foetida is reported as 10.7 a.i.mg/kg rayfull.com, with another study indicating an LC50 of 28.1 mg/kg soil iarc.fr. In avoidance behavior tests, this compound demonstrated the least toxicity to Eisenia fetida when compared to several other pesticides and chromium (VI) nih.gov.

Regarding stereoselective effects in earthworms, the S-(+)-enantiomer (S-(+)-BPMC) was preferentially accumulated in Eisenia foetida acs.orgnih.gov. However, S-(+)-BPMC also degraded faster than the R-(-)-isomer in various agricultural matrices, including cabbage, Chinese cabbage, strawberry, and soils acs.orgnih.gov. The combined toxicity of this compound with other pesticides, such as chlorpyrifos, clothianidin, and acetochlor, can result in synergistic effects on Eisenia fetida researchgate.net.

Table 2: Earthworm Sensitivity to this compound

Organism (Species)EndpointValue (a.i.mg/kg)Reference
Eisenia foetidaAcute 14-day LC5010.7 rayfull.com
Eisenia foetidaLC5028.1 (mg/kg soil) iarc.fr

In Vitro Cytotoxicity and Cellular Responses

In vitro assessments have explored the cytotoxic effects of this compound and its enantiomers on various mammalian cell lines. The cytotoxicity of this compound enantiomers was evaluated using PC12 and N9 neuronal cell lines, as well as A549 lung cancer and MRC5 lung fibroblast cell lines acs.orgnih.gov. Notably, the S-(+)-enantiomer (S-(+)-BPMC) demonstrated lower cytotoxicity in neuronal cells and a weaker proliferating effect on lung cancer and lung fibroblast cells when compared to the R-(-)-enantiomer and the racemic mixture acs.orgnih.gov. Furthermore, the R-enantiomer (R-FNC) exhibited lower toxicity than the S-enantiomer against HepG2 cells acs.orgnih.govx-mol.com.

Stereoselective Toxicity and Risk Differentiation

This compound is a chiral compound, meaning it exists as non-superimposable mirror-image isomers known as enantiomers wppdb.comherts.ac.uk. These enantiomers can exhibit distinct biological activities and toxicological profiles, which is crucial for a comprehensive risk assessment.

Research has demonstrated that the R-enantiomer (R-FNC) possesses 1.8–2.7 times greater bioactivity as an insecticide than the S-enantiomer (S-FNC) acs.orgnih.govx-mol.com. Conversely, R-FNC exhibits 1.3–3.0 times lower toxicity against several non-target organisms, including Chlorella pyrenoidosa, HepG2 cells, and Danio rerio (zebrafish) and its embryos acs.orgnih.govx-mol.com. The acetylcholinesterase inhibitory activity in target organisms follows a specific order: R-FNC > rac-FNC > S-FNC acs.orgnih.gov. In zebrafish, the reduction in catalase activity after exposure to R-FNC was 2.5 times greater than that observed with S-FNC acs.orgnih.gov.

Table 3: Comparative Stereoselective Properties of this compound Enantiomers

PropertyR-Fenobucarb (R-FNC)S-Fenobucarb (S-FNC)Racemic this compound (rac-FNC)Reference
Bioactivity (vs. S-FNC)1.8–2.7 times higherBaselineIntermediate acs.orgnih.govx-mol.com
Toxicity (vs. S-FNC, non-target organisms)1.3–3.0 times lowerBaselineIntermediate acs.orgnih.govx-mol.com
AChE Inhibition Order (Target Organisms)HighestLowestIntermediate acs.orgnih.gov
Catalase Activity Reduction (Zebrafish vs. S-FNC)2.5 times greaterBaselineNot specified acs.orgnih.gov
Preferential Accumulation (Earthworms)NoYesNot applicable acs.orgnih.gov
Degradation Rate (Soils/Plants)Slower than S-FNCFaster than R-FNCNot applicable acs.orgnih.gov
Cytotoxicity (Neuronal/Lung Cells)Higher than S-(+)Lower than R-(-) and rac-Higher than S-(+) acs.orgnih.gov
Suggested for Risk ReductionNoYesNo acs.orgnih.gov

Environmental Fate and Behavior of Fenobucarb

Degradation Pathways and Kinetics

The degradation of fenobucarb proceeds through several key pathways, including hydrolysis, oxidation, and microbial action. The kinetics of these processes are influenced by environmental factors such as pH, temperature, and the presence of other substances.

Hydrolysis is a significant abiotic degradation pathway for this compound, particularly in aqueous environments. The rate of this chemical process is highly dependent on the pH of the surrounding medium. researchgate.net Carbamates like this compound are generally resistant to hydrolysis at neutral pH values (5–8) but undergo rapid hydrolysis under alkaline conditions (pH 9 and above). researchgate.net For instance, studies have shown that the degradation of this compound is influenced by pH in the order of pH 9 > pH 7. researchgate.net The degradation half-life (DT50) of this compound in water at 20°C demonstrates this pH sensitivity, with a DT50 of over 28 days at pH 2, 16.9 days at pH 9, and 2.06 days at pH 10. The disappearance of this compound through hydrolysis corresponds with the appearance of its primary hydrolysis product, 2-sec-butylphenol (B1202637). researchgate.net The alkaline hydrolysis of carbamate (B1207046) insecticides like this compound involves the formation of methyl amine after the initial cleavage of the ester bond. researchgate.net

Table 1: Effect of pH on this compound Degradation After 120 Hours

pH Level Residual this compound (μg) Degradation Percentage (%)
7 2.47 87.7
9 0.777 96.1

This table illustrates the increased degradation of this compound under more alkaline conditions after a 120-hour period. Data sourced from a study on this compound degradation in a paddy soil-water system. tandfonline.com

Oxidative processes, including photodegradation and advanced oxidation processes (AOPs), contribute significantly to the degradation of this compound. Exposure to sunlight and UV radiation can accelerate its breakdown. The calculated half-life of this compound was found to be 3.8 hours when exposed to direct sunlight and 4 hours under UV rays. ekb.eg Temperature also plays a crucial role in thermal degradation, with the rate of degradation increasing with higher temperatures. ekb.eg The half-life values of this compound were determined to be 37, 24, 17, and 5 hours at temperatures of 30, 35, 45, and 50°C, respectively. ekb.eg

Advanced oxidation processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, are effective in destroying organic pollutants like this compound. researchgate.netmdpi.com Methods such as ozonation, UV irradiation, and UV/Fenton processes have been shown to be effective for the degradation of organic micropollutants. researchgate.netbiorxiv.orgresearchgate.net For instance, the electrochemical degradation of this compound involves several pathways, including direct oxidation at the electrode surface and indirect oxidation by active chlorine and other radicals generated during electrolysis. researchgate.net The combination of UV light and an oxidizing agent like hydrogen peroxide (H₂O₂) is another effective AOP for pesticide degradation. biorxiv.orgresearchgate.net While specific studies on this compound are limited, the degradation of the related carbamate insecticide, carbofuran, was shown to be efficient using a UV/O3 process, achieving complete removal within 30 minutes. nih.gov

Table 2: Half-Life of this compound under Various Oxidative Conditions

Condition Half-Life (t½)
Sunlight Exposure 3.8 hours
UV Ray Exposure 4.0 hours
30°C 37 hours
35°C 24 hours
45°C 17 hours
50°C 5 hours

This table summarizes the half-life of this compound under different photo and thermal degradation conditions. ekb.eg

Microbial activity is a primary driver of this compound degradation in soil and water systems. researchgate.net Various microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and energy, leading to its biotransformation into less complex compounds. researchgate.netmdpi.com Studies have successfully isolated this compound-degrading bacteria from agricultural soils, such as rice paddies. researchgate.net These microorganisms are capable of breaking down the insecticide, with the initial step often being the hydrolysis of the carbamate ester linkage to produce 2-sec-butylphenol. researchgate.netresearchgate.net This intermediate metabolite can also be further degraded by the same or other microorganisms. researchgate.netresearchgate.net

The efficiency of microbial degradation can be influenced by various environmental factors. For example, the presence of dissolved organic carbon (DOC) can enhance microbial activity and increase the biodegradation of this compound. tandfonline.com Conversely, the presence of other easily utilizable substances, such as sodium dodecyl sulphate (SDS), may inhibit this compound biodegradation due to preferential utilization by the microorganisms. researchgate.netresearchgate.net The process of biotransformation by microorganisms is a crucial mechanism for the natural attenuation of this compound in the environment. nih.gov

Across the various degradation pathways, the primary and most consistently identified metabolite of this compound is 2-sec-butylphenol. researchgate.netresearchgate.netnih.gov This compound results from the cleavage of the carbamate ester bond, a key step in both hydrolytic and microbial degradation processes. researchgate.netresearchgate.netnih.gov The appearance of 2-sec-butylphenol is directly correlated with the disappearance of the parent this compound compound in soil-water systems. researchgate.netresearchgate.net

Further degradation of 2-sec-butylphenol has also been observed. researchgate.net Microorganisms capable of degrading this compound have been shown to further metabolize 2-sec-butylphenol, eventually mineralizing it to carbon dioxide and water. researchgate.net In studies involving alkaline hydrolysis, the degradation of carbamate insecticides like this compound leads to the formation of methyl amine, which can then be used for analytical determination. researchgate.net While other minor degradation products may be formed through oxidative processes, 2-sec-butylphenol is the principal characterized metabolite in the environmental fate of this compound.

Environmental Dissipation and Persistence

The dissipation and persistence of this compound in the environment are governed by the interplay of the degradation pathways mentioned above and its interaction with environmental matrices like soil.

This compound's persistence in soil is generally considered to be low. acs.org The dissipation rate in soil is influenced by a combination of biotic and abiotic factors. researchgate.net Microbial degradation is a key process driving its dissipation in soil environments. researchgate.net The rate of disappearance of this compound in soil has been reported to be proportional to its concentration. researchgate.net

Studies investigating the enantioselective dissipation of this compound have shown that the S-(+)-enantiomer degrades faster than the R-(−)-isomer in various soils. acs.orgnih.gov This suggests that microbial degradation processes in soil are stereoselective. The half-life of this compound can vary depending on the soil type and conditions. For example, in one study, the half-life of a related carbamate, thiobencarb, was found to be 10.24 days in clay soil and 10.61 days in sandy clay loam soil, following first-order kinetics. researchgate.net The presence of soil amendments and organisms like earthworms can also influence the degradation rate of pesticides in soil. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula Role/Type
This compound C₁₂H₁₇NO₂ Carbamate Insecticide
2-sec-butylphenol C₁₀H₁₄O Degradation Product/Metabolite
Methyl amine CH₅N Hydrolysis Product
Hydrogen peroxide H₂O₂ Oxidizing Agent (AOP)
Ozone O₃ Oxidizing Agent (AOP)
Sodium dodecyl sulphate C₁₂H₂₅NaO₄S Surfactant
Carbofuran C₁₂H₁₅NO₃ Carbamate Insecticide

Dissipation in Aquatic Environments

This compound's dissipation in aquatic environments is governed by several processes, primarily hydrolysis and photolysis. Its high water solubility, reported as 420 mg/L at 20°C, facilitates its presence in surface and groundwater through runoff and leaching. mdpi.comresearchgate.net

Hydrolysis: this compound is susceptible to hydrolysis, with its degradation rate being highly dependent on the pH of the water. herts.ac.ukscbt.com The process is slow in acidic conditions but accelerates as the pH becomes more alkaline. scbt.com At 20°C, the hydrolysis half-life (DT50) is approximately 20 days at a neutral pH of 7. herts.ac.uk In acidic conditions (pH 2), the half-life extends to over 28 days. scbt.com However, in alkaline environments, the degradation is significantly faster, with a reported half-life of 16.9 days at pH 9 and just 2.06 days at pH 10. scbt.com The primary degradation product resulting from hydrolysis is 2-sec-butylphenol. researchgate.net

Table 1: Hydrolysis Half-life (DT50) of this compound at 20°C

pHHalf-life (days)Source
2>28 scbt.com
720 herts.ac.uk
916.9 scbt.com
102.06 scbt.com

Photolysis: The role of photolysis in this compound's degradation in water is subject to conflicting reports. Some sources indicate that the compound is stable to aqueous photolysis. herts.ac.uk Conversely, other research demonstrates rapid photodegradation under sunlight and UV radiation. ekb.eg One study found that when exposed to direct sunlight, this compound's half-life was calculated to be 3.8 hours, with 99.54% of the compound lost after 24 hours of exposure. ekb.eg Under UV rays, the degradation was slightly slower, with a calculated half-life of 4 hours. ekb.eg Photodegradation is a significant abiotic transformation process for pesticides in aquatic systems, where the energy from sunlight can induce reactions like bond scission and rearrangement. nih.gov

Table 2: Photodegradation Half-life of this compound

ConditionHalf-life (hours)Source
Sunlight3.8 ekb.eg
UV Rays4.0 ekb.eg

Influence of Environmental Factors on Degradation Rates

Several environmental factors significantly influence the degradation rate of this compound in both aquatic and terrestrial systems.

Temperature: Temperature has a positive correlation with the degradation rate of this compound. ekb.eg Studies have shown that as the temperature increases, the half-life of this compound decreases substantially. For instance, the half-life was reported to be 37 hours at 30°C, which decreased to 24, 17, and 5 hours at temperatures of 35, 45, and 50°C, respectively. ekb.eg

Table 3: Effect of Temperature on this compound Half-life

Temperature (°C)Half-life (hours)Source
3037 ekb.eg
3524 ekb.eg
4517 ekb.eg
505 ekb.eg

pH: As detailed in the hydrolysis section, pH is a critical factor. Alkaline conditions significantly accelerate the hydrolysis process, leading to faster degradation. scbt.com In paddy soil-water systems, a pH of 9 was shown to enhance the disappearance of this compound more effectively than a neutral pH of 7. researchgate.net

Dissolved Organic Carbon (DOC) and Surfactants: The presence of dissolved organic carbon and surfactants like sodium dodecyl sulphate (SDS) in water can enhance the release and biodegradation of this compound in soil-water systems. researchgate.netresearchgate.net DOC can enhance the desorption of this compound from soil particles, making it more available for microbial degradation. researchgate.net The combined processes of desorption and biodegradation influenced by these factors contribute to the diminishing of this compound in the environment. researchgate.net

Bioaccumulation and Bioconcentration

Bioaccumulation refers to the process where the concentration of a chemical in an organism reaches a level higher than that in the surrounding environment (e.g., water or diet). fao.org For pesticides, the potential for bioaccumulation is a key consideration in environmental risk assessment, often initially screened using the octanol-water partition coefficient (log P\₀\w). A log P\₀\w greater than 3 typically triggers the need for bioconcentration studies. fao.org

Accumulation in Aquatic Biota

This compound's high water solubility allows it to be readily bioavailable to aquatic organisms. mdpi.com Residues of this compound have been frequently detected in various water bodies, including rice fields, canals, and rivers, indicating a potential risk to aquatic life. mdpi.comresearchgate.net While specific bioconcentration factor (BCF) values for this compound are not detailed in the reviewed literature, its presence in aquatic systems where it can be absorbed by fish and other organisms is well-documented. mdpi.comnih.gov The accumulation of such contaminants in fish tissues can pose risks to the health of the fish and, subsequently, to organisms higher up the food chain. mdpi.com

Accumulation in Terrestrial Organisms

In the terrestrial environment, this compound accumulation has been studied in organisms such as earthworms (Eisenia foetida). Research has revealed stereoselective accumulation of this compound enantiomers in these organisms. Specifically, the S-(+)-fenobucarb enantiomer was found to be preferentially accumulated in earthworms compared to its R-(-)- antipode. acs.orgnih.govfigshare.com This differential accumulation highlights that treating enantiomers as a single compound can lead to inaccurate environmental risk assessments.

Stereoselective Environmental Behavior

This compound is a chiral pesticide, meaning it exists as two non-superimposable mirror-image isomers called enantiomers (R- and S-fenobucarb). herts.ac.uk Although enantiomers have identical physical and chemical properties in a non-chiral environment, they can exhibit different biological activities, toxicities, and degradation rates in the environment due to their stereospecific interactions with biological molecules like enzymes and receptors. juniperpublishers.com

Enantioselective Dissipation and Degradation

The dissipation and degradation of this compound in the environment can be enantioselective, with one enantiomer degrading faster than the other. This phenomenon has been observed in various environmental matrices, though findings can vary depending on the specific medium and conditions.

In several studies, the S-(+)-fenobucarb enantiomer was found to degrade more rapidly than the R-(-)-isomer in soils and various plants, including cabbage, Chinese cabbage, and strawberry. acs.orgnih.govresearchgate.net This preferential degradation of the S-(+)-enantiomer leads to an enrichment of the R-(-)-isomer in these matrices. researchgate.net In contrast, another study reported that the (R)-(+)-fenobucarb isomer degraded faster than the (S)-(−)-isomer in cucumber. researchgate.net

However, some research has found no significant enantioselective degradation in soils or in rat liver microsomes, suggesting that the stereoselectivity of degradation is highly dependent on the specific microbial communities and enzymatic systems present in a given environment. acs.orgnih.gov This variability underscores the complexity of predicting the environmental fate of chiral pesticides and the importance of enantiomer-specific analysis. researchgate.netmdpi.com

Table 4: Summary of Enantioselective Degradation of this compound

MatrixFaster Degrading EnantiomerResulting EnrichmentSource
Earthworms (Eisenia foetida)- (Preferential accumulation of S-(+))- acs.orgnih.gov
Cabbage, Chinese Cabbage, StrawberryS-(+)-fenobucarbR-(-)-fenobucarb acs.orgnih.govresearchgate.net
SoilsS-(+)-fenobucarbR-(-)-fenobucarb acs.orgnih.gov
CucumberR-(+)-fenobucarbS-(-)-fenobucarb researchgate.net
Soils (Contradictory finding)No significant enantioselectivity- acs.orgnih.gov

Enantioselective Bioaccumulation

This compound, a chiral carbamate insecticide, exhibits enantioselectivity in its bioaccumulation within organisms, meaning that the two mirror-image forms of the molecule, the S-(+)-enantiomer and the R-(-)-enantiomer, are taken up and stored in tissues at different rates. This differential accumulation has been observed in terrestrial invertebrates. acs.orgnih.gov

Research on the earthworm Eisenia foetida has demonstrated the preferential bioaccumulation of one enantiomer over the other. acs.orgnih.gov Specifically, studies have revealed that S-(+)-fenobucarb is preferentially accumulated in these organisms compared to its R-(-) counterpart. acs.orgnih.gov This stereoselective accumulation indicates that biological processes within the earthworms, such as uptake, metabolism, or excretion, act differently on the two enantiomers. acs.org

While direct bioaccumulation data in aquatic organisms is less specific, studies on the toxicity of this compound enantiomers to non-target aquatic and other organisms provide indirect evidence of enantioselective interactions. For instance, research has shown that the R-(-)-enantiomer of this compound (R-FNC) displays lower toxicity to the algae Chlorella pyrenoidosa, human liver carcinoma cells (HepG2), and zebrafish (Danio rerio) and their embryos when compared to the S-(+)-enantiomer (S-FNC). acs.orgnih.gov This difference in toxicity, with R-FNC being 1.3 to 3.0 times less toxic, suggests that the enantiomers interact differently with biological systems, which could also influence their bioaccumulation potential. acs.orgnih.gov

The table below summarizes the observed enantioselectivity in the bioaccumulation and toxicity of this compound.

Organism/SystemEnantiomer with Preferential Accumulation/Higher ImpactObservation
Earthworm (Eisenia foetida)S-(+)-fenobucarbPreferentially accumulated over the R-(-)-enantiomer. acs.orgnih.gov
Zebrafish (Danio rerio)S-FNC (higher toxicity)R-FNC exhibited 1.3 to 3.0 times lower toxicity. acs.orgnih.gov
Chlorella pyrenoidosaS-FNC (higher toxicity)R-FNC exhibited 1.3 to 3.0 times lower toxicity. acs.orgnih.gov
HepG2 CellsS-FNC (higher toxicity)R-FNC exhibited 1.3 to 3.0 times lower toxicity. acs.orgnih.gov

These findings underscore the importance of considering the stereochemistry of this compound when assessing its environmental fate and potential risks. The enantioselective behavior means that simply measuring the total concentration of this compound may not provide an accurate picture of its biological impact.

Insecticide Resistance Mechanisms and Management

Target-Site Resistance Investigations

Target-site resistance involves modifications at the insecticide's binding site, which reduce its affinity and efficacy. nih.gov For carbamate (B1207046) insecticides such as fenobucarb, the primary target is acetylcholinesterase (AChE), an enzyme vital for neurotransmission. semanticscholar.orgnih.gov

Carbamates exert their insecticidal action by inhibiting acetylcholinesterase (AChE), leading to the accumulation of acetylcholine (B1216132) and subsequent neurotoxicity. semanticscholar.org Resistance to carbamates and organophosphates is frequently associated with mutations in the acetylcholinesterase 1 (ACE1) gene, which alter the enzyme's active site and reduce its sensitivity to inhibition. nih.govnih.govmdpi.comnih.gov For instance, mutations like F331H and I332L have been linked to increased carbamate resistance in certain N. lugens strains. nih.gov

However, recent investigations into this compound resistance in specific N. lugens populations, such as those from the Republic of Korea (e.g., 2015 and 2019 field strains compared to a susceptible 1980 strain), have indicated that previously reported ACE1 mutations were not confirmed. researchgate.netmdpi.compreprints.orgnih.govresearchgate.netnih.govwilddata.cn This suggests that this compound resistance in these particular strains is not primarily driven by typical target-site point mutations in the ACE1 gene. mdpi.compreprints.orgnih.gov Despite the absence of ACE1 mutations in these cases, the insensitivity of the AChE enzyme has been observed to correlate with this compound resistance levels in other N. lugens populations, such as those from Cipunagara, Indonesia. semanticscholar.org

Metabolic Resistance Pathways

Metabolic resistance is a prevalent mechanism where insects detoxify insecticides through the overexpression or enhanced activity of specific enzymes, breaking down the chemicals before they can reach or effectively bind to their target sites. nih.govnih.govresearchgate.net Key enzyme families involved in this process include carboxylesterases (ESTs), cytochrome P450 monooxygenases (CYPs), and glutathione (B108866) S-transferases (GSTs). nih.govnih.govresearchgate.net

Carboxylesterases (ESTs) are hydrolase enzymes that play a significant role in the detoxification of xenobiotics, including insecticides. nih.govnih.gov Research on N. lugens has identified carboxylesterase overexpression as a crucial mechanism contributing to this compound resistance. researchgate.netmdpi.comnih.gov Specifically, the Nl-EST1 gene has been found to be significantly overexpressed in this compound-resistant N. lugens strains. researchgate.netmdpi.compreprints.orgnih.govnih.gov

Studies comparing susceptible and resistant N. lugens strains have demonstrated a direct correlation between the level of this compound resistance and Nl-EST1 expression. For instance, in Korean N. lugens populations, the Nl-EST1 gene was overexpressed 2.4 times in the 2015 strain and 4.7 times in the 2019 strain when compared to a susceptible strain (BPH80). researchgate.netmdpi.comnih.govwilddata.cn This overexpression aligns with the observed increase in this compound resistance levels in these strains, as shown in the following table:

Table 1: this compound Resistance Levels and Nl-EST1 Overexpression in Nilaparvata lugens Strains

StrainLC50 (mg/L)Resistance Level (Fold, vs. BPH80)Nl-EST1 Overexpression (Fold, vs. BPH80)
BPH80 (Susceptible)3.08 mdpi.com1.00 mdpi.com1.00 researchgate.netmdpi.comnih.gov
BPH15 (2015 Field)10.06 mdpi.com3.27 mdpi.com2.40 researchgate.netmdpi.comnih.gov
BPH19 (2019 Field)73.98 mdpi.com24.02 mdpi.com4.70 researchgate.netmdpi.comnih.gov

This data indicates a strong correlation between the development of resistance and the expression level of Nl-EST1, suggesting its critical role in resistance to both organophosphorus and carbamate insecticides. researchgate.netnih.govwilddata.cn

Cytochrome P450 monooxygenases (CYPs) are a diverse superfamily of enzymes extensively involved in the metabolism and detoxification of a wide range of xenobiotics, including insecticides. nih.govnih.govmdpi.comfrontiersin.org Enhanced P450 activity, often due to gene overexpression or mutations affecting transcription, is a major mechanism of metabolic resistance in insects. mdpi.complos.org While specific quantitative data for this compound-induced P450 overexpression in N. lugens is less detailed than for Nl-EST1 in the provided research, general findings confirm that CYPs play pivotal roles in insecticide resistance, including resistance to carbamates. mdpi.comnih.govnih.govresearchgate.netresearchgate.net For example, RNA-seq analysis in highly resistant N. lugens strains has shown a significant increase in the upregulation of genes from both EST and CP (cytochrome P450) families, suggesting their combined involvement in heightened this compound resistance. mdpi.com

Glutathione S-transferases (GSTs) are another class of detoxification enzymes that contribute to metabolic resistance by conjugating glutathione with xenobiotics, thereby facilitating their excretion. nih.govnih.gov Studies on N. lugens populations have shown elevated specific activities of Glutathione S-Transferase in resistant strains compared to susceptible ones. semanticscholar.orgresearchgate.net For instance, the N. lugens population from Cipunagara, which exhibited resistance to this compound (Resistance Ratio = 2.43), also showed higher specific activities of GST compared to a standard susceptible population. semanticscholar.orgresearchgate.net This suggests that GSTs contribute to the biochemical detoxification mechanism underlying this compound resistance in N. lugens. semanticscholar.orgresearchgate.netbioone.org

Genetic and Transcriptomic Basis of Resistance

The development of insecticide resistance is fundamentally rooted in genetic and transcriptomic changes within insect populations. nih.gov Transcriptomic studies, particularly RNA sequencing (RNA-seq), have become invaluable tools for elucidating the molecular basis of resistance by identifying differentially expressed genes (DEGs) between susceptible and resistant strains. mdpi.commdpi.comnih.gov

In the context of this compound resistance in N. lugens, RNA-seq analysis has been instrumental in identifying the upregulation of detoxification enzyme genes as a primary alternative resistance mechanism, especially when target-site mutations are absent. researchgate.netmdpi.compreprints.orgnih.govresearchgate.net The strong correlation between the level of this compound resistance and the overexpression of the carboxylesterase gene Nl-EST1, as revealed by transcriptomic analysis, highlights the significance of gene expression plasticity in resistance development. researchgate.netmdpi.compreprints.orgnih.gov These transcriptomic changes can lead to an overabundance of detoxifying enzymes, rendering insecticides ineffective. nih.govresearchgate.net Such findings underscore that this compound resistance in N. lugens is largely mediated by changes in gene expression profiles rather than solely by structural alterations at the insecticide's target site. mdpi.compreprints.org

Evolution and Dynamics of Resistance in Pest Populations (e.g., Nilaparvata lugens)

Resistance to this compound in Nilaparvata lugens has been widely reported across various regions, including the Republic of Korea and Vietnam, indicating a global challenge in managing this pest nih.govwikipedia.orgrsc.orgguidetopharmacology.orgsigmaaldrich.comcenmed.com. Studies conducted in the Republic of Korea illustrate a clear trend of increasing resistance over time. For instance, a susceptible N. lugens strain (BPH80) exhibited an LC50 value of 3.08 mg/L. In contrast, field-collected strains from 2015 (BPH15) and 2019 (BPH19) showed significantly elevated LC50 values of 10.06 mg/L and 73.98 mg/L, respectively nih.govrsc.orgguidetopharmacology.orgcenmed.com. This translates to resistance levels 3.27 times higher for the 2015 strain and a striking 24.02 times higher for the 2019 strain compared to the susceptible BPH80 strain nih.govrsc.orgguidetopharmacology.orgcenmed.com.

Further evidence of evolving resistance comes from Indonesia, where N. lugens populations from Cipunagara demonstrated a resistance ratio (RR) of 2.43 to this compound, with other Indonesian populations exhibiting resistance ratios ranging from 2.5 to 6.6 wikipedia.orgwikidata.org.

The dynamics of resistance are complex, with observations suggesting that resistance levels can decrease over generations when pest populations are no longer exposed to the insecticide royalsocietypublishing.org. This phenomenon highlights the selective pressure exerted by continuous insecticide application, driving the evolution of resistant phenotypes.

Table 1: this compound Resistance Levels in Nilaparvata lugens Strains

StrainYear of CollectionLC50 (mg/L)Resistance Ratio (vs. Susceptible)
BPH8019803.081.00
BPH15201510.063.27
BPH19201973.9824.02
CipunagaraFieldN/A2.43
IndramayuFieldN/A6.6
KarawangFieldN/A2.5-3.0
SubangFieldN/A2.5-3.0
PurbalinggaFieldN/A2.5-3.0
PasuruanFieldN/A2.5-3.0

Note: N/A indicates that specific LC50 values were not provided in the source for these populations, only resistance ratios. nih.govwikipedia.orgrsc.orgguidetopharmacology.orgcenmed.com

The primary mechanisms contributing to this compound resistance in N. lugens are predominantly metabolic wikidoc.org. A key factor identified is the overexpression of detoxification enzymes. Specifically, the carboxylesterase gene Nl-EST1 has been strongly correlated with this compound resistance, showing 2.4-fold overexpression in the 2015 resistant strain and 4.7-fold overexpression in the 2019 strain compared to susceptible populations nih.govrsc.orgguidetopharmacology.org. This enzyme plays a crucial role in detoxifying both carbamate and organophosphorus insecticides nih.govguidetopharmacology.org.

While carbamates typically target acetylcholinesterase (AChE), studies on this compound resistance in N. lugens have shown varying findings regarding target-site resistance. Some research indicates that the insensitivity of the AChE enzyme is linked to resistance wikipedia.org. However, investigations into mutations in the ACE1 gene, which encodes AChE, in certain resistant strains did not reveal previously reported resistance-conferring mutations, suggesting that in these cases, resistance was not due to ACE1 point mutations but rather to other transcriptomic changes nih.govrsc.orgguidetopharmacology.org. Additionally, elevated activities of other detoxification enzymes, such as Glutathione S-transferases (GSTs), have been observed in resistant N. lugens populations, further contributing to the metabolic detoxification of insecticides wikipedia.orgwikidata.orgcdutcm.edu.cn. Cytochrome P450 monooxygenases (P450s) are also widely recognized as significant contributors to metabolic resistance across various insecticide classes in N. lugens wikidoc.orgcdutcm.edu.cn.

Strategies for Resistance Management in Integrated Pest Management

Effective management of this compound resistance in Nilaparvata lugens is critical for sustainable rice production and relies heavily on Integrated Pest Management (IPM) strategies. IPM is an ecosystem-based approach that emphasizes long-term pest prevention through a combination of techniques, minimizing reliance on chemical interventions cdutcm.edu.cn.

Key strategies for managing resistance include:

Monitoring and Resistance Diagnosis: Regular monitoring of pest populations for susceptibility to this compound is essential. The identification of resistance-related genes, such as Nl-EST1, can serve as valuable molecular markers for early resistance diagnosis, guiding timely and appropriate management decisions nih.govguidetopharmacology.org.

Insecticide Rotation and Alternation: While not explicitly detailed for this compound in all contexts, a general IPM principle involves rotating or alternating insecticides with different modes of action. This strategy aims to prevent the continuous selection pressure that leads to the rapid evolution of resistance to a single chemical class sigmaaldrich.com.

Understanding Genetic Diversity: Recognizing that higher genetic diversity within pest populations can enhance their adaptive capacity to selective pressures, including insecticides, is important for developing more resilient management programs cenmed.com.

By combining these multifaceted approaches, IPM aims to maintain pest populations below economic injury levels while preserving the efficacy of available insecticides like this compound for as long as possible.

Analytical Methodologies for Fenobucarb and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely employed for the separation, identification, and quantification of fenobucarb and its related compounds due to their high separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound, often coupled with various detectors. Methods have been developed for its determination in agricultural products and environmental samples.

One optimized HPLC method for this compound in vegetables utilized a Waters system with a PDA detector and an RP-C18 column. The optimal conditions included an isocratic mobile phase of acetonitrile (B52724):water (1:1, v/v) at a flow rate of 1.4 mL/min. This method achieved a limit of detection (LOD) of 0.007 mg/kg and a limit of quantification (LOQ) of 0.02 mg/kg, with a recovery rate of 84.5%. cenmed.com

HPLC analysis has also been instrumental in identifying metabolites of this compound. For instance, 2-sec-butylphenol (B1202637) was identified as an intermediate during this compound degradation in rice paddy soils using HPLC. sigmaaldrich.com

Reverse phase (RP) HPLC methods for this compound typically involve mobile phases containing acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is often replaced with formic acid. Newcrom R1 and C18 columns are commonly used. Smaller 3 µm particle columns are also available for faster Ultra-Performance Liquid Chromatography (UPLC) applications, allowing for scalable methods suitable for impurity isolation and pharmacokinetics. fishersci.noamericanelements.com

Furthermore, HPLC with a post-column derivatization system and a fluorescence detector (HPLC/FLD) has been applied for the determination of various carbamate (B1207046) pesticides, including this compound, in fruits and vegetables. A Lichrospher 60 RP-Select B (5 µm, 250 × 4.0 mm i.d., Merck) analytical column was used with a mobile phase of acetonitrile/water (40/60, v/v) pumped at 1.0 mL/min. Post-column derivatization involved pumping sodium hydroxide (B78521) and OPA solution at 0.5 mL/min, with fluorescence detection set at an excitation wavelength of 340 nm and an emission wavelength of 455 nm. This method demonstrated detection limits ranging from 0.003 to 0.2 ppm, with satisfactory recoveries for spiked samples between 0.05 and 2.0 ppm. sigmaaldrich.com In another study, the average recovery rate for this compound residues in tomato fruits at a 1 ppm spiking level was found to be 95.5%. fishersci.at

Table 1: Summary of HPLC Methodologies for this compound

MatrixColumn TypeMobile PhaseDetectorLOD/LOQ (mg/kg or ppm)Recovery (%)Reference
VegetablesRP-C18Acetonitrile:Water (1:1, v/v)PDALOD 0.007, LOQ 0.0284.5 cenmed.com
Tomato FruitsN/AN/AN/AN/A95.5 fishersci.at
Fruits/Veg.Lichrospher 60 RP-Select BAcetonitrile/Water (40/60, v/v)FLD0.003-0.2 (ppm)Satisfactory (0.05-2.0 ppm spike) sigmaaldrich.com
GeneralNewcrom R1/C18Acetonitrile, Water, Phosphoric/Formic AcidUV/MSN/AN/A fishersci.noamericanelements.com

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with mass spectrometry (MS), is a powerful technique for the analysis of volatile or derivatizable this compound and its residues in various samples.

A GC-MS/MS method for pesticides in drinking water utilized an Rtx-5MS column (30 m, 0.25 mm I.D., df=0.25 µm). For this compound, specific fragment ions (m/z) 150.1>121.1 and 150.1>103.1 were monitored. wikipedia.org

In a study designed to detect and quantify this compound and chlorbenside (B1668707) in wastewater and lake water samples, a gas chromatograph system coupled to a mass selective detector was employed. A suitable temperature program was used to elute the analytes. The carrier gas was 99.999% helium, programmed to flow constantly at 2.5 mL/min. Using a standard ionization energy of 70 eV, this compound was qualified/quantified with fragment ions (m/z) 150/121, and eluted at a retention time of 3.76 min. Matrix-matching calibration was crucial to mitigate matrix effects, achieving approximately 100% recovery results for five different spike concentrations. wikidata.orgguidechem.com

For the multi-residue detection of pesticides, including this compound, in organic vegetables, a GC/MS method used a TG-5Ms Capillary column (30m×0.25mm×0.25μm) with high purity helium as the carrier gas at a constant linear velocity of 1.0 mL/min. The detection limits for the analyzed pesticides ranged from 0.003 to 0.008 mg/kg. Average recoveries for this compound ranged from 74.7% to 93.2% at spiking levels of 0.025 to 1 mg/kg, with relative standard deviations (RSDs) between 8.08% and 9.17%. Acetonitrile was identified as an effective extraction solvent for this application. nih.gov

A standard test method for insecticides, including this compound, in indoor air was developed using GC-MS with solid-phase adsorption/solvent extraction. This method achieved an LOQ of 0.024 µg/m³ and an LOD of 0.0071 µg/m³ for this compound. Recovery tests showed an average recovery of 81.3% with an RSD of 1.5% for this compound. wikidoc.org

Table 2: Summary of GC Methodologies for this compound

MatrixColumn TypeCarrier Gas/Flow RateDetection Mode/Ions (m/z)LOD/LOQRecovery (%)Reference
Drinking WaterRtx-5MSN/AMRM, 150.1>121.1, 150.1>103.1N/AN/A wikipedia.org
Wastewater/Lake WaterN/A (GC-MS system)Helium, 2.5 mL/minMS, 150/121N/A~100 (matrix-matched) wikidata.orgguidechem.com
Organic VegetablesTG-5Ms Capillary columnHelium, 1.0 mL/minMS0.003-0.008 mg/kg (LOD)74.7-93.2 nih.gov
Indoor AirN/A (GC-MS system)N/AMSLOQ 0.024 µg/m³, LOD 0.0071 µg/m³81.3 (RSD 1.5) wikidoc.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers enhanced speed, sensitivity, and resolution compared to traditional HPLC-MS, making it highly suitable for complex analyses of this compound and its metabolites, particularly in chiral separations.

UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS) has been effectively used for the accurate determination of this compound metabolites. Using the Compound Discoverer 2.1 program, seven metabolites were detected. Notable identified metabolites include 2-(sec-butyl)phenol (m/z = 151.11095) and methylcarbamic acid (m/z = 76.03203), indicating degradation pathways involving hydrolysis and oxidation. fishersci.at

For the simultaneous separation and detection of chiral this compound enantiomers, a reliable and sensitive UPLC-MS/MS method was developed. The enantiomers were baseline separated on a Daicel IG-3 chiral column using a mobile phase composed of acetonitrile and 0.1% formic acid water (60:40, v/v). The absolute configurations were confirmed as (R)-(+)-fenobucarb and (S)-(−)-fenobucarb. This method demonstrated good linearity (R² > 0.9962) within the range of 0.5–50 μg mL⁻¹. The limits of detection (LOD) for the two enantiomers were in the range of 0.07–0.16 μg L⁻¹. Mean recoveries ranged from 80.4% to 102%, with intra-day relative standard deviations (RSDs) from 1.8% to 6.6% and inter-day RSDs from 3.0% to 5.7% across four different matrices. nih.govthegoodscentscompany.commetabolomicsworkbench.org

UPLC-ESI-MS/MS has also been utilized to evaluate matrix effects, such as those caused by surfactants, on pesticide detection in water samples. In a comprehensive study for the analysis of 656 pesticide residues in rice samples, an optimized method combined UPLC-MS/MS and GC-MS/MS with a modified QuEChERS extraction and mixed-mode SPE clean-up. UPLC-MS/MS was used to determine 341 compounds. The optimal extraction solvent was 10 mL acetonitrile with 5 mL water and 1% glacial acetic acid. The method achieved recoveries between 70% and 120% with RSDs less than 20%, and a maximal LOQ of 10 μg Kg⁻¹.

Table 3: Summary of UPLC-MS/MS Methodologies for this compound and Metabolites

Application/AnalyteColumn TypeMobile PhaseLinearity/RangeLOD/LOQRecovery (%)Reference
This compound MetabolitesUPLC-HRMSN/AN/AN/AN/A fishersci.at
Chiral this compound EnantiomersDaicel IG-3 chiralAcetonitrile:0.1% Formic Acid Water (60:40, v/v)R² > 0.9962 (0.5–50 μg mL⁻¹)LOD 0.07–0.16 μg L⁻¹80.4–102 nih.govthegoodscentscompany.commetabolomicsworkbench.org
Pesticides in WaterUPLC-ESI-MS/MS systemN/AN/AN/AN/A
Pesticides in RiceUPLC-MS/MS (Accucore AQ column)2 mM Ammonium (B1175870) Formate in Water/Methanol (with formic acid)N/AMax LOQ 10 μg Kg⁻¹70-120

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely utilized for the quantification of this compound residues in complex matrices, offering high selectivity and sensitivity. Sample preparation often involves QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction methods.

A modified QuEChERS extraction method coupled with liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI+/MS-MS) was developed for the quantification of this compound residues in various animal food products (porcine muscle, egg, whole milk) and aquatic food products (eel, flatfish, shrimp). Acetonitrile with the addition of 0.1% trifluoroacetic acid was found to be the most effective extraction solvent, and C18 sorbent was used for purification. The method achieved a limit of quantification (LOQ) of 2 μg/kg. Recoveries ranged from 61.38% to 102.21% across all matrices, with relative standard deviations (RSDs) generally below 13% (with some exceptions exceeding 20% for specific low and high spiking levels). The determination coefficients (R²) for the six-point matrix-matched calibration curves were consistently good (R² ≥ 0.9865).

Further research compared three versions of the QuEChERS method (original, acetate-buffered, and citrate-buffered) for this compound residue determination in beef muscles via LC-ESI(+)-MS/MS. The acetate-buffered version yielded superior and more consistent recoveries, ranging from 83.7% to 93.4% with RSDs less than 5% at spiking levels of 10 and 40 μg/kg. The limits of detection (LOD) and quantification (LOQ) were estimated to be 1.5 μg/kg and 5 μg/kg, respectively.

An LC-MS/MS system incorporating a Thermo Scientific Vanquish Horizon Binary UHPLC interfaced with a Thermo Scientific TSQ Fortis triple quadrupole mass spectrometer (H-ESI ionization probe) has been used for multi-pesticide residue analysis, including this compound, in grape, rice, and tea extracts. Chromatographic separation was performed on a Thermo Scientific Accucore AQ column (2.1 x 100 mm, 2.6 μm) at 25 ˚C, using a gradient elution with mobile phases containing 2 mM ammonium formate, water, methanol, and 0.1% formic acid. This system was coupled with an automated online μSPE clean-up procedure.

Table 4: Summary of LC-MS/MS Methodologies for this compound

MatrixExtraction MethodColumn Type/SystemIonization ModeLOD/LOQ (μg/kg)Recovery (%)Reference
Animal/Aquatic Food ProductsQuEChERS (0.1% TFA in ACN)LC-ESI+/MS-MSESI+LOQ 261.38–102.21≥ 0.9865
Beef MusclesQuEChERS (Acetate-buffered)LC-ESI(+)-MS/MSESI+LOD 1.5, LOQ 583.7–93.4N/A
Grape, Rice, TeaQuEChERS (Automated μSPE)Accucore AQ column/UHPLC-MS/MSH-ESIN/AN/AN/A

Chiral Chromatographic Methods for Enantiomer Separation

This compound possesses a chiral center, leading to enantiomers that may exhibit different environmental behaviors and biological activities. Chiral chromatographic methods are essential for their separation and individual analysis.

A highly sensitive UPLC-MS/MS method was specifically developed for the simultaneous separation and determination of chiral this compound enantiomers. The separation was achieved on a Daicel IG-3 chiral column, utilizing a mobile phase consisting of acetonitrile and 0.1% formic acid water (60:40, v/v). The absolute configurations were identified as (R)-(+)-fenobucarb and (S)-(−)-fenobucarb. The method demonstrated excellent linearity (R² > 0.9962) over a concentration range of 0.5–50 μg mL⁻¹. The limits of detection (LOD) for the enantiomers were between 0.07 and 0.16 μg L⁻¹. Mean recoveries across four different matrices ranged from 80.4% to 102%, with intra-day RSDs from 1.8% to 6.6% and inter-day RSDs from 3.0% to 5.7%. nih.govthegoodscentscompany.commetabolomicsworkbench.org

Chiral high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) has been applied to study the enantioselective accumulation and dissipation of this compound (BPMC) in various environmental matrices, including earthworms, cabbage, Chinese cabbage, strawberry, and soils. Research findings indicated that S-(+)-BPMC was preferentially accumulated in earthworms compared to its antipode. Conversely, dissipation studies revealed that S-(+)-BPMC degraded faster than the R-(−)-isomer in cabbage, Chinese cabbage, strawberry, and soils.

Table 5: Summary of Chiral Chromatographic Methods for this compound Enantiomers

TechniqueColumn TypeMobile PhaseLinearity/RangeLOD (μg L⁻¹)Recovery (%)RSD (%)Reference
UPLC-MS/MSDaicel IG-3 chiralAcetonitrile:0.1% Formic Acid Water (60:40, v/v)R² > 0.9962 (0.5–50 μg mL⁻¹)0.07–0.1680.4–102Intra-day 1.8–6.6, Inter-day 3.0–5.7 nih.govthegoodscentscompany.commetabolomicsworkbench.org
Chiral HPLC-MS/MSN/AN/AN/AN/AN/AN/A

Spectroscopic and Spectrofluorimetric Detection Methods

Beyond chromatographic techniques, spectroscopic and spectrofluorimetric methods offer alternative approaches for the detection and quantification of this compound, often characterized by simplicity and cost-effectiveness.

A spectrophotometric method for this compound is based on its alkaline hydrolysis to methylamine (B109427). The methylamine then reacts in the presence of carbon disulfide (CS₂) and Ni(II) acetate (B1210297) to form a yellow-colored complex, which is measured at 370 nm. Beer's law was found to be valid for this compound in the concentration range of 0.41–8.29 µg/mL. This method has been successfully applied to this compound in pure form, commercial formulations, and various agricultural samples, including water, grains, and vegetables. nih.govthegoodscentscompany.com

Similarly, a spectrofluorimetric method for this compound also relies on its alkaline hydrolysis to methylamine. The methylamine subsequently condenses with acetylacetone (B45752) and formaldehyde (B43269) through a Hantzsch reaction at pH 5.5, forming a yellow product. This reaction product exhibits fluorescence intensity at an emission wavelength of 470 nm after excitation at 390 nm. The method demonstrated a linearity range of 0.14–5.53 µg/mL for this compound and has been successfully applied to pure forms, commercial formulations, and spiked environmental samples. nih.govthegoodscentscompany.commetabolomicsworkbench.org

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy, combined with chemometric techniques such as Principal Component Analysis (PCA) and Orthogonal Partial Least Square-Discriminant Analysis (OPLS-DA), has been explored as a screening tool for pesticide residues, including this compound, on organic produce like chili. The resultant spectra observed in the region between 600-1800 cm⁻¹ were analyzed. This approach demonstrated the potential for distinguishing chili samples sprayed with this compound from organic counterparts, yielding high classification rates ranging between 91.67% and 100%.

Table 6: Summary of Spectroscopic and Spectrofluorimetric Methods for this compound

MethodPrincipleDetection Wavelength (nm)Linearity/Range (µg/mL)Application/MatrixReference
SpectrophotometryAlkaline hydrolysis to methylamine, reaction with CS₂ and Ni(II)acetate to yellow complex370 (Absorbance)0.41–8.29Pure, formulations, water, grains, vegetables nih.govthegoodscentscompany.com
SpectrofluorimetryAlkaline hydrolysis to methylamine, Hantzsch reaction productEx 390, Em 470 (Fluorescence)0.14–5.53Pure, formulations, environmental samples nih.govthegoodscentscompany.commetabolomicsworkbench.org
ATR-FTIR + ChemometricsSpectral fingerprinting (600-1800 cm⁻¹)N/AN/AChili samples (screening)

Advanced Sample Preparation Techniques (e.g., QuEChERS)

Sample preparation is a critical step in the analytical workflow for this compound, especially given the diverse and often complex matrices in which it is detected. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has emerged as a prominent and versatile technique for the extraction of this compound residues from a wide array of sample types fishersci.atguidechem.comnih.govamericanelements.commetabolomicsworkbench.orgfishersci.com.

The QuEChERS method offers a streamlined procedure that reduces the need for complicated and laborious steps, large solvent volumes, and extensive time typically associated with traditional extraction methods fishersci.com. Its adaptability makes it suitable for various matrices, including:

Food Products: Animal food products such as porcine muscle, eggs, and whole milk, as well as aquatic food products like eel, flatfish, and shrimp fishersci.at. It has also been successfully applied to beef muscles nih.gov and edible insect samples metabolomicsworkbench.org.

Environmental Samples: Greenhouse vegetables (e.g., cabbage, Chinese cabbage, strawberry), fruits, earthworms, and soils guidechem.com.

Several variations of the QuEChERS method exist, with modifications often tailored to specific matrix characteristics. For instance, in the determination of this compound residues in animal and aquatic food products, acetonitrile with the addition of 0.1% trifluoroacetic acid proved to be an effective extraction solvent, followed by purification using C18 sorbent fishersci.at. A comparative study on beef muscles revealed that the acetate-buffered QuEChERS version provided higher and more consistent recoveries for this compound compared to the original (unbuffered) and citrate-buffered versions nih.gov. Furthermore, modified QuEChERS protocols that incorporate buffering salts and increased solvent volumes have been shown to effectively mitigate matrix effects in challenging matrices such as soil or insects metabolomicsworkbench.org. The final extracts obtained via QuEChERS are typically in acetonitrile, making them amenable to both gas chromatography (GC) and liquid chromatography (LC) analysis, thus ensuring a broad analytical scope fishersci.com.

Advanced Remediation and Treatment Technologies

Electrochemical Degradation Approaches

Electrochemical degradation presents a promising avenue for Fenobucarb removal, leveraging redox reactions at electrode surfaces. Studies have demonstrated that this compound can be degraded through direct oxidation on the electrode surface and indirectly via reactive species generated during the electrolysis process, such as active chlorine and various radicals nih.govscitoys.com.

A notable investigation utilized an electrochemical flow-cell equipped with a Ti/RuO₂ plate electrode to study the degradation of this compound nih.govscitoys.com. The efficiency of this process is influenced by several key operational parameters, including chloride concentration, current density, the retention time of chloride within the cell (related to flow rate), and the initial pH of the inlet solution nih.govscitoys.com.

Research has identified optimal conditions for this compound removal in NaCl electrolysis. Under these conditions, a this compound removal efficiency of 57.44% was achieved. The specific parameters were a chloride concentration of 40.05 mg/L, a current density of 54.65 mA·cm⁻², a flow rate of 0.177 L/min (corresponding to a retention time of 94.4 seconds), and an initial this compound concentration of 1.0 mg/L nih.gov. Analysis by liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) revealed the formation of seven distinct transformation products, indicating that the degradation pathways involve hydrolysis, oxidation by chlorine radicals (Cl•), hydroxyl radicals (•OH), and direct oxidation at the electrode surface nih.gov.

Table 1: Optimal Parameters for this compound Electrochemical Degradation

ParameterValueUnit
Chloride Concentration40.05mg/L
Current Density54.65mA·cm⁻²
Flow Rate0.177L/min
Retention Time (Chloride)94.4seconds
Initial this compound1.0mg/L
Removal Efficiency57.44%

Advanced Oxidation Processes (e.g., Fenton Treatment)

Advanced Oxidation Processes (AOPs) are powerful chemical treatment methods that generate highly reactive species, primarily hydroxyl radicals (•OH), to degrade persistent organic pollutants like this compound thegoodscentscompany.comuni.lu. These radicals are non-selective and can rapidly oxidize a wide range of organic compounds.

One effective AOP investigated for this compound degradation is the membrane anodic Fenton treatment (AFT). This technology has demonstrated its capability to effectively degrade this compound in both single-component and multi-component systems. In AFT, this compound competes with other carbamate (B1207046) insecticides for the available hydroxyl radicals, and their degradation kinetics align well with the established AFT kinetic model.

Studies have determined the hydroxyl radical reaction rate constants for various carbamates, revealing a specific order of degradation efficiency by AFT: dioxacarb (B132402)carbaryl (B1668338) > this compound > promecarb (B155259) > bendiocarb (B1667985) > carbofuran. Furthermore, the efficiency of AFT treatment for this compound degradation is enhanced at higher temperatures. A common outcome of this compound degradation through AOPs, including Fenton processes, is the formation of substituted phenols as degradation products, with 2-sec-butylphenol (B1202637) being a notable intermediate thegoodscentscompany.com.

Beyond Fenton processes, other AOPs such as photocatalytic degradation and ozonation have also been explored for the removal of this compound uni.lu. Photocatalytic ozonation, for instance, can synergistically enhance the degradation of pollutants.

Bioremediation Strategies for Environmental Contamination

Bioremediation offers an environmentally friendly and cost-effective approach to mitigate this compound contamination by harnessing the metabolic capabilities of living organisms, primarily microorganisms. Bacteria and fungi play crucial roles in the biodegradation of this compound.

Many microorganisms can utilize this compound as their sole source of carbon and energy, leading to its breakdown. The degradation pathway typically initiates with the hydrolysis of this compound to 2-sec-butylphenol, which is subsequently metabolized further, ultimately leading to mineralization into carbon dioxide and water.

Significant research has focused on isolating and characterizing this compound-degrading bacteria from contaminated environments, such as rice paddy soils. For example, forty-five this compound-degrading bacterial strains were isolated from rice paddy soils, with genetic analysis indicating their relation to the genera Sphingobium and Novosphingobium. In another study, specific isolates (B41, B54, and B83) from agricultural soils demonstrated high this compound degradation efficiencies of 94.2%, 94.5%, and 95.47%, respectively. These isolates were identified as Bacillus thuringiensis and Bacillus luciferensis.

The genetic basis for this compound degradation has also been investigated. It has been suggested that the degradative genes for this compound may reside on plasmids, as plasmid-cured bacterial strains have shown a loss of their degradation abilities. A novel carboxylesterase, CE_Ubrb, identified through metagenomic analysis, has been shown to be involved in the hydrolysis of this compound. Additionally, Burkholderia arboris CĐ5.2 and Micrococcus terreus CĐ5.3 exhibited this compound degradation efficiencies of 58.2% and 60.1% over a nine-day incubation period.

Environmental factors such as pH, dissolved organic carbon (DOC), and the presence of sodium dodecyl sulphate (SDS) can influence the rates of this compound biodegradation and hydrolysis in soil-water systems. Furthermore, studies on the stereoselectivity of this compound degradation have shown that the S-(+)-isomer degrades faster than the R-(-)-isomer in soils.

Table 2: Examples of this compound-Degrading Bacterial Isolates and Their Efficiency

Isolate(s)SourceDegradation Efficiency (%)Incubation TimeIdentified Genera/SpeciesReference
45 isolatesRice paddy soilsNot specifiedNot specifiedSphingobium, Novosphingobium
B41, B54, B83Agricultural soils94.2, 94.5, 95.47Not specifiedBacillus thuringiensis, Bacillus luciferensis
CĐ5.2, CĐ5.3Rice paddy soils58.2, 60.19 daysBurkholderia arboris, Micrococcus terreus

Environmental Risk Assessment and Management Strategies

Ecological Risk Characterization

Fenobucarb poses considerable environmental risks, particularly to aquatic life and beneficial insects hpc-standards.comresearchgate.net. It is classified as "very toxic to aquatic organisms, and may cause long-term adverse effects in the aquatic environment" scbt.comnih.govchemicalbook.comlgcstandards.com. Its moderate water solubility (420 mg/L at 20°C) allows it to readily enter surface water through runoff and leach into groundwater, leading to residues in various environmental compartments and potential accumulation in non-target species researchgate.netmdpi.com.

Aquatic Ecotoxicity: Studies have shown that this compound is highly toxic to freshwater invertebrates. For instance, the 48-hour LC50 for the mayfly Baetis thermicus is reported as 2 µg/L, and a concentration of 1 µg/L can affect the development of the mayfly Epeorus latifolium researchgate.net. The 24-hour EC50 for Daphnia magna is 10.2 µg/L researchgate.net. While the 96-hour LC50 for Cyprinus carpio (common carp) is 25,200 µg/L, and the 72-hour EC50 for Raphidocelis subcapitata (algae) is 33,000 µg/L, these values are considerably higher than those for invertebrates, indicating a greater sensitivity of aquatic invertebrates researchgate.net.

The acute ecotoxicity to fish and daphnia is considered moderate, as is the acute ecotoxicity to earthworms herts.ac.ukherts.ac.uk.

OrganismEndpointValue (µg/L)Reference
Baetis thermicus48-h LC502 researchgate.net
Epeorus latifoliumChronic Effect1 (affects development) researchgate.net
Daphnia magna24-h EC5010.2 researchgate.net
Cyprinus carpio96-h LC5025,200 researchgate.net
Raphidocelis subcapitata72-h EC5033,000 researchgate.net

Terrestrial Ecotoxicity: this compound is moderately toxic to bees iarc.fr. For earthworms (Eisenia foetida), the LC50 is 28.1 mg/kg soil iarc.fr. Research on enantioselective accumulation in earthworms revealed that S-(+)-Fenobucarb was preferentially accumulated, while R-(−)-Fenobucarb degraded faster in soils acs.org.

Environmental Fate and Transport: this compound is considered slightly mobile in drainflow, with a medium potential for particle-bound transport herts.ac.ukherts.ac.uk. It is stable under normal conditions and to light, but can be hydrolyzed by acids and alkalis scbt.com. The half-life for hydrolysis at pH 9 is 16.9 days and at pH 10 is 2.06 days, while at pH 2 it is greater than 28 days scbt.com. In soil-water systems, the presence of pH (especially pH 9), dissolved organic carbon (DOC), and sodium dodecyl sulphate (SDS) can enhance its release and biodegradation, contributing to its diminishing in soil and drain water researchgate.net. The disappearance of this compound and the appearance of 2-sec-butylphenol (B1202637), an intermediate metabolite, are results of biodegradation and hydrolysis researchgate.net.

Human Health Risk Perspectives in Environmental Context

This compound is considered moderately toxic to humans wikipedia.orghpc-standards.com. It is classified as harmful if swallowed and toxic in contact with skin scbt.comchemicalbook.com. The primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), which can lead to neurotoxic effects herts.ac.ukwppdb.comnih.govbohrium.com.

A study reviewing this compound use in Japan from 1969 to 2020 found that while this compound residues historically presented a significant threat to aquatic life in rivers, the amount used, residues, and potential hazards have decreased dramatically over the last two decades rowan.eduresearchgate.net. The study concluded that this compound did not represent a major risk to humans through water, for both adults and children, despite considerable environmental risks rowan.eduresearchgate.net. However, the widespread use of this compound has been associated with undesirable effects on human health due to residues in surface and groundwater resources researchgate.netresearchgate.net.

OrganismRoute of ExposureLD50 (mg/kg)Reference
Male MouseOral340 wikipedia.orghpc-standards.com
Male RatOral410 wikipedia.orghpc-standards.com
RatOral (male)524 scbt.com
RatOral (female)425 scbt.com
RatDermal>5000 scbt.com
RabbitDermal>2000 scbt.com

Exposure to this compound can lead to neurotoxicity, skin and eye irritation, and inhibition of acetylcholinesterase, potentially causing muscle spasms and paralysis in mammals researchgate.net. Zebrafish studies have shown that this compound exposure induces developmental neurotoxicity, including morphological abnormalities, embryo deaths, reduced body length and heart rate, brain apoptosis, nerve damage, and decreased locomotion activity bohrium.com. It also induces oxidative stress, inflammation, demyelination, axon degeneration, and downregulates marker genes for nervous system function or development bohrium.com.

Development of Sustainable Environmental Management Practices

The development of sustainable environmental management practices for this compound focuses on minimizing its environmental impact while maintaining effective pest control. Key strategies include:

Reduced Usage and Targeted Application: The dramatic decrease in this compound usage in Japan over the last two decades has led to a significant reduction in residues and associated risks rowan.eduresearchgate.net. This highlights the importance of minimizing the quantity applied and using targeted application methods to reduce environmental contamination hpc-standards.com.

Integrated Pest Management (IPM): this compound's relatively lower toxicity to non-target organisms compared to some other insecticides makes it a preferred choice within integrated pest management strategies justdial.com. IPM aims to combine various pest control methods, including biological, cultural, physical, and chemical tools, to reduce reliance on single pesticides and minimize environmental disruption justdial.com.

Monitoring and Assessment: Continuous monitoring of pesticide usage trends and residues in water and other environmental matrices is crucial for assessing risks to aquatic organisms and human health rowan.eduresearchgate.netresearchgate.net. Developing accurate and sensitive analytical methods for this compound in environmental samples (e.g., spectrophotometric and spectrofluorimetric methods) supports effective monitoring and risk assessment researchgate.netresearchgate.netresearchgate.net.

Enantioselective Application: this compound is a chiral molecule, and its technical material is an isomeric mixture herts.ac.ukwppdb.com. Studies suggest that using the pure S-(+)-enantiomer in agricultural management, rather than the racemate or the R-(−)-isomer, might reduce environmental risk due to its faster degradation in certain environmental compartments and lower cytotoxicity in neuronal cells acs.org.

Regulatory Science and Policy Implications

Regulatory science plays a critical role in evaluating and approving agricultural chemicals like this compound, aiming to ensure environmental safety and human health justdial.comapvma.gov.au. This involves developing technical policies, risk assessment methodologies, and continuous monitoring apvma.gov.au.

This compound's regulatory status varies globally. It is not approved for use as a pesticide under GB COPR regulatory status or EC Regulation 1107/2009 in the UK and EU, respectively, although it is listed in the EU database herts.ac.ukwppdb.comherts.ac.uk. However, it has been approved for use in several EU Member States and EEA countries under EC 1107/2009 by mutual recognition or national regulations herts.ac.ukwppdb.comherts.ac.uk.

Regulatory frameworks govern the use of this compound to ensure environmental safety and human health, with farmers and agricultural businesses encouraged to adhere to recommended usage guidelines hpc-standards.comjustdial.com. The assessment of pesticide residues in environmental samples, including water and soil, is crucial for informing regulatory decisions researchgate.netfao.org. Regulatory science also focuses on improving hazard and exposure assessment tools and adopting new risk assessment approaches apvma.gov.au.

Policies often aim to shift agricultural practices towards safer insecticides, and comprehensive bans of highly toxic pesticides are considered to reduce poisoning deaths, though the social and economic impacts on agricultural output and costs must be evaluated nih.gov. The development of guidelines for assessing pesticide residues, especially in areas like Chinese herbal medicines, provides data support for formulating pesticide regulatory policies frontiersin.org.

Q & A

Q. What environmental factors significantly influence Fenobucarb degradation in soil-water systems?

this compound degradation is primarily driven by pH, temperature, and dissolved organic matter (DOC). At pH 7, microbial activity dominates degradation, achieving 72.5% degradation within 48 hours. Alkaline conditions (pH 9) accelerate hydrolysis, with 96.1% degradation over 120 hours. DOC enhances microbial activity and desorption, increasing degradation efficiency (99.3% in 120 h), while surfactants like SDS inhibit biodegradation due to preferential microbial utilization . Temperature also plays a critical role: degradation half-lives decrease from 37 hours at 30°C to 5 hours at 50°C .

Q. What analytical methods are recommended for quantifying this compound and its metabolites in environmental samples?

Gas chromatography-mass spectrometry (GC/MS) with a ZB-5MSi capillary column is widely validated for this compound analysis. Recovery rates for this compound in water and soil are 97% and 96%, respectively, with a detection limit of 4 µg/L in water and 0.01 µg/g in soil. For degradation by-products like 2-sec-butylphenol, recovery rates are similarly robust (96% in water, 95% in soil) . Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC–HRMS) is recommended for metabolite identification, ensuring mass errors below 5 mg/L .

Q. How does temperature variability affect this compound persistence in agricultural settings?

this compound exhibits thermal instability, with degradation rates positively correlated with temperature. At 50°C, 59.9% degradation occurs within 6 hours, compared to 14.1% at 30°C. Half-lives decrease exponentially with temperature (37 h at 30°C vs. 5 h at 50°C), suggesting that field applications in cooler climates (25–35°C) may require extended monitoring to manage residue persistence .

Advanced Research Questions

Q. How can contradictory data on this compound degradation under UV vs. sunlight exposure be resolved?

Discrepancies arise from experimental design differences. UV exposure (89.81% degradation in 12 h) primarily induces photodecomposition, while sunlight combines thermal and evaporative effects, achieving faster degradation (95.94% in 24 h). To reconcile these, studies must standardize light intensity, wavelength, and sample containment to isolate photolytic vs. thermal pathways .

Q. What experimental designs optimize the study of co-contaminant effects on this compound degradation?

Controlled microcosm experiments with variables like DOC (25 mg/L) and SDS (1 cmc) are critical. DOC enhances biodegradation by stimulating microbial activity, whereas SDS competitively inhibits degraders. Researchers should include abiotic controls (e.g., sterile soil) to distinguish microbial vs. chemical degradation and use isotopic labeling to track metabolite pathways .

Q. What methodologies improve the reproducibility of this compound degradation studies?

Reproducibility requires strict protocol adherence, including:

  • Soil sterilization controls to isolate microbial contributions.
  • Standardized GC/MS calibration with recovery tests (e.g., 100 µg/L spikes).
  • Detailed reporting of pH, temperature, and organic matter content. Refer to the Beilstein Journal guidelines for experimental transparency and supplementary data archiving .

Q. How can electrochemical methods be optimized for this compound removal from contaminated water?

Response surface modeling identifies optimal parameters: 54.65 mA/cm² current density, 40.05 mg/L Cl⁻, and 0.177 L/min flow rate, achieving 57.44% removal in 10 minutes. By-products like hydroxylated metabolites require UPLC–HRMS for structural elucidation. Direct electrode oxidation contributes significantly, highlighting the need for anode material selection (e.g., boron-doped diamond) .

Q. What strategies address conflicting data on this compound's adsorption-desorption dynamics in organic-rich soils?

Adsorption contradictions often stem from soil organic carbon (SOC) variability. Use sequential extraction methods to quantify bound residues vs. bioavailable fractions. Langmuir isotherm models paired with microbial activity assays (e.g., respirometry) can clarify SOC’s dual role in enhancing adsorption while promoting biodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.